Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
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Overview
Description
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O3 This compound is characterized by the presence of a pyridine ring substituted with an amino group, a bromine atom, and an oxo group, along with a methyl ester group attached to the pyridine ring via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-oxo-1,2-dihydropyridine and methyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the amino group and the bromine atom suggests potential interactions with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar in structure but with a benzoate ring instead of a pyridine ring.
Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Lacks the amino group, making it less versatile in certain reactions.
Biological Activity
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C8H9BrN2O3 |
Molecular Weight | 261.07 g/mol |
CAS Number | 1564870-36-5 |
The compound features a pyridine ring with an amino group, a bromo atom, and an oxo group, contributing to its diverse biological interactions and potential therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that derivatives of this compound can inhibit key enzymes involved in various biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit the decaprenylphosphoribose-2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis, suggesting potential anti-tubercular activity .
2. Interaction with Biological Targets:
The amino group allows for hydrogen bonding with proteins, enhancing the compound's ability to interact with biological targets. The oxo group can participate in various biochemical interactions, which is crucial for its pharmacological effects.
3. Cytotoxicity and Anticancer Activity:
Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines. The structure's ability to form stable interactions with cellular targets is believed to be essential for inducing apoptosis in cancer cells .
Antitubercular Activity
A study evaluated the antitubercular properties of derivatives related to this compound. Compounds showed significant inhibition of DprE1 with IC50 values ranging from 1.8 to 3.0 μM, indicating strong potential for tuberculosis treatment .
Cytotoxicity Assessment
In vitro assays have demonstrated varying degrees of cytotoxicity among related compounds. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 3.2 μg/mL against hypopharyngeal tumor cells, suggesting a promising profile for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features influencing activity:
Structural Feature | Effect on Activity |
---|---|
Bromo Substitution | Enhances enzyme interaction and binding affinity |
Amino Group Presence | Facilitates hydrogen bonding with protein targets |
Oxo Group | Involved in biochemical interactions |
Properties
Molecular Formula |
C8H9BrN2O3 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
methyl 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-3-5(10)2-6(9)8(11)13/h2-3H,4,10H2,1H3 |
InChI Key |
OHHBSYDUXPLZHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
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